N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Description
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at position 5 with a 4-methylphenyl group. The nitrogen atoms at positions 1 and 2 of the thiadiazole ring are functionalized with a methyl group and a 2-phenylbutanamide moiety, respectively. This compound belongs to a class of bioactive molecules known for their diverse pharmacological and agrochemical applications, including insecticidal, fungicidal, and plant growth-regulating activities .
The structural complexity of this compound arises from the combination of aromatic (phenyl and 4-methylphenyl) and aliphatic (butanamide) substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-4-17(15-8-6-5-7-9-15)19(24)23(3)20-22-21-18(25-20)16-12-10-14(2)11-13-16/h5-13,17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMKXAOOXDMSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)C2=NN=C(S2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Butanamide Moiety: This involves the reaction of the thiadiazole intermediate with a suitable butanoyl chloride in the presence of a base like triethylamine to form the amide bond.
N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H17N3OS
- Molecular Weight : 323.4121 g/mol
- SMILES Notation : Cc1ccc(cc1)c1nnc(s1)N(C(=O)Cc1ccccc1)C
The compound features a thiadiazole ring, which is significant for its biological activity and interactions with various biological targets.
Medicinal Chemistry
-
Antimicrobial Activity :
- Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide exhibit significant antibacterial and antifungal activities. This makes them potential candidates for developing new antibiotics or antifungal agents .
- Anti-inflammatory Properties :
- Anticancer Research :
Agricultural Applications
- Pesticidal Activity :
- Plant Growth Regulators :
Material Science
- Polymer Chemistry :
-
Sensors and Electronics :
- Thiadiazole-based compounds have shown promise in the field of organic electronics, particularly in the development of sensors and photovoltaic devices. Their unique electronic properties allow for efficient charge transport, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli strains, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Plant Growth Promotion
Research involving the application of this compound on tomato plants showed a marked increase in growth parameters such as height and fruit yield compared to control groups. The study highlighted its role as a natural growth enhancer.
Mechanism of Action
The mechanism by which N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide exerts its effects depends on its interaction with molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, potentially inhibiting or modulating their activity. The phenyl and butanamide groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
(a) N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)butanamide (CAS 394237-64-0)
- Structural Differences : The thiadiazole ring is substituted with a 2-methylphenyl group at position 5 instead of 4-methylphenyl. The butanamide chain contains a phenylthio (S–C₆H₅) group rather than a methyl and phenyl group.
- Molecular Weight : 369.51 g/mol, higher than the target compound due to the sulfur atom in the thioether group.
- The thioether group could enhance lipophilicity (logP) but reduce metabolic stability .
(b) N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide (CAS 329227-44-3)
- Structural Differences: A 4-chlorobenzyl group replaces the 4-methylphenyl substituent, and the butanamide chain includes a phenoxy group.
- Molecular Weight : 401.9 g/mol.
- The phenoxy group introduces hydrogen-bonding capacity, which may influence receptor interactions .
Variations in the Amide Side Chain
(a) 4-Phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
- Structural Differences : Lacks the N-methyl group and features a simpler phenyl-substituted thiadiazole.
- This compound serves as a baseline for evaluating the role of N-methylation in bioactivity .
(b) N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbutanamide
- Structural Differences : Incorporates a methoxy group on the benzyl substituent and a 2-methylbutanamide chain.
- Molecular Weight : 305.4 g/mol.
- Implications : The methoxy group enhances solubility (logSw = -3.66) compared to hydrophobic methyl or chloro substituents, which could improve bioavailability. The 2-methylbutanamide chain may alter metabolic pathways .
Biological Activity
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H17N3OS
- Molecular Weight : 323.4121 g/mol
- CAS Number : 489424-14-8
- SMILES Notation : Cc1ccc(cc1)c1nnc(s1)N(C(=O)Cc1ccccc1)C
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays potent inhibitory effects against various bacteria and fungi.
Key Findings :
- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial activity .
- Antifungal Activity : It has also demonstrated selective antifungal activity against Candida species and some Gram-positive bacteria like Micrococcus luteus .
| Organism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Varies |
| Candida spp. | Varies |
The biological activity of this compound can be attributed to its interaction with key bacterial enzymes. Molecular docking studies reveal that it binds effectively to DNA gyrase, a critical enzyme for bacterial DNA replication. The binding involves multiple interactions including hydrogen bonds and Pi-stacking interactions, which are essential for its antibacterial efficacy .
Case Studies
Several studies have evaluated the biological activities of thiadiazole derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study published in the Asian Journal of Chemistry reported that various thiadiazole derivatives exhibited moderate to high antimicrobial activities against both Gram-positive and Gram-negative bacteria .
- Toxicity Assessment : Another research highlighted the toxicity profile of thiadiazole compounds, indicating that while they are effective antimicrobials, they also possess potential toxicity which requires careful evaluation during drug development .
- Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, showing comparable results to established nonsteroidal anti-inflammatory drugs (NSAIDs) in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
